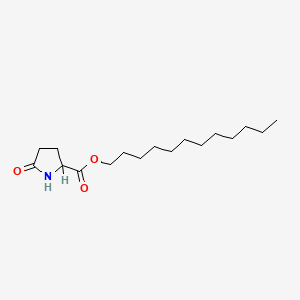
Pentaethylenhexamin
Übersicht
Beschreibung
Pentaethylenehexamine is an organic amine composed of five ethylene groups (-CH₂CH₂-) joined together in a chain by four secondary amine groups (-NH-) and terminated on each end by primary amine groups (-NH₂). It is a hexadentate ligand, owing to the Lewis basicity of the six amine groups . Pentaethylenehexamine is part of the polyethyleneamines category and is often found in commercial mixtures .
Wissenschaftliche Forschungsanwendungen
Pentaethylenehexamine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Pentaethylenehexamine (PEHA) is an organic amine composed of five ethylene groups joined together in a chain by four secondary amine groups and terminated on each end by primary amine groups . It is a hexadentate ligand, owing to the Lewis basicity of the six amine groups . This means it can bind to six different sites on a central atom, making it a versatile ligand for various metal ions .
Mode of Action
As a ligand, PEHA can coordinate with various metal ions such as cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, or uranium . The coordination of PEHA with these metal ions can result in the formation of various metal complexes . These complexes can have different properties and uses depending on the metal ion involved.
Biochemical Pathways
It’s known that peha can undergo an eschweiler–clarke reaction with formaldehyde and formic acid to substitute all of the amine hydrogen atoms with methyl groups, giving octamethylpentaethylenehexamine (ompeha) . PEHA can also rearrange to form N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine .
Pharmacokinetics
As an organic amine, it can form ammonium salts by reaction with various acids . This property could potentially influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of PEHA.
Result of Action
Its ability to form various metal complexes suggests that it could potentially influence a wide range of biochemical processes depending on the specific metal ion involved .
Action Environment
The action, efficacy, and stability of PEHA can be influenced by various environmental factors. For instance, its ability to form ammonium salts suggests that the pH of the environment could potentially influence its action . Additionally, the presence of various metal ions in the environment could influence the types of metal complexes that PEHA forms .
Biochemische Analyse
Biochemical Properties
Pentaethylenehexamine plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. It acts as a strong field ligand and can coordinate with metals such as cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, and uranium . These interactions are crucial in various biochemical processes, including enzyme catalysis and stabilization of biomolecules.
Cellular Effects
Pentaethylenehexamine has been shown to influence cellular processes significantly. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, pentaethylenehexamine has been used to activate cellulose-based carriers for enzyme immobilization, which can impact cellular functions by altering enzyme activity . Additionally, it has been observed to cause genetic mutations in bacterial and Drosophila models, indicating its potential impact on gene expression .
Molecular Mechanism
At the molecular level, pentaethylenehexamine exerts its effects through various mechanisms. It can undergo reactions such as the Eschweiler–Clarke reaction, where all amine hydrogen atoms are substituted with methyl groups, forming octamethylpentaethylenehexamine . This compound can also rearrange to form other derivatives, such as N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine . These molecular transformations can influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentaethylenehexamine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Pentaethylenehexamine is known to be extremely toxic to aquatic organisms and may cause long-term effects in the aquatic environment . Studies have shown that it can produce long-term effects in laboratory settings, although detailed information on its stability and degradation is limited.
Dosage Effects in Animal Models
The effects of pentaethylenehexamine vary with different dosages in animal models. High doses of pentaethylenehexamine have been shown to be toxic, causing adverse effects such as irritation, sensitization, and corrosion in short-term tests in animals . There is limited information on the subchronic or chronic effects of exposure to pentaethylenehexamine in animal models.
Metabolic Pathways
Pentaethylenehexamine is involved in various metabolic pathways, including its use in ion exchange resins and carbon dioxide capture . It can form ammonium salts by reacting with various acids, and these salts can be used in different biochemical processes. The metabolic pathways involving pentaethylenehexamine are crucial for its applications in industrial and environmental settings.
Transport and Distribution
Within cells and tissues, pentaethylenehexamine is transported and distributed through interactions with transporters and binding proteins. It has been used in the preparation of lectin-affinity adsorbents and enzyme immobilization, indicating its role in cellular transport and distribution . These interactions can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
Pentaethylenehexamine has been shown to localize to specific subcellular compartments, such as lysosomes, when used in the synthesis of carbon dots . Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules. The targeting signals and post-translational modifications that direct pentaethylenehexamine to specific compartments are essential for its biochemical properties.
Vorbereitungsmethoden
Pentaethylenehexamine can be synthesized through the stepwise reaction of small molecule ethyleneamines (such as ethylenediamine) with aziridine . The process involves the formation of intermediate compounds, which are then further reacted to form pentaethylenehexamine. Industrial production methods often involve the use of tosylate salts to separate the linear molecule from branched and cyclic polyamines, as the linear form is less soluble .
Analyse Chemischer Reaktionen
Pentaethylenehexamine undergoes various chemical reactions, including:
Eschweiler–Clarke Reaction: Reacts with formaldehyde and formic acid to substitute all amine hydrogen atoms with methyl groups, forming octamethylpentaethylenehexamine.
Rearrangement: Can rearrange to form N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine.
Salt Formation: Forms ammonium salts by reacting with acids such as chloride, sulfate, nitrate, naphthalene-2-sulfonate, and tosylate.
Vergleich Mit ähnlichen Verbindungen
Pentaethylenehexamine is similar to other polyethyleneamines such as:
Tetraethylenepentamine: Composed of four ethylene groups and five amine groups.
Triethylenetetramine: Composed of three ethylene groups and four amine groups.
Pentaethylenehexamine is unique due to its higher number of ethylene and amine groups, which enhances its ability to form stable complexes with a wider range of metal ions and participate in more diverse chemical reactions .
Eigenschaften
IUPAC Name |
N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHROXHEILXKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCNCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6 | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025843 | |
| Record name | Pentaethylenehexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
662 to 734 °F at 760 mmHg (USCG, 1999) | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1 at 68 °F (USCG, 1999) | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4067-16-7 | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentaethylenehexamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4067-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaethylenehexamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraazatetradecane-1,14-diamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaethylenehexamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraazatetradecamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAETHYLENEHEXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5VZU43LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)










